十氧化四磷

概述

描述

Tetraphosphorus decaoxide is a chemical compound with the molecular formula P4O10 . It is a white crystalline solid and is the anhydride of phosphoric acid . The molecular weight of P4O10 is 283.8890 .

Synthesis Analysis

Tetraphosphorus decaoxide is formed during combustion reactions of elemental phosphorus or substances where phosphorus is present . It can be synthesized by heating white phosphorus in the presence of an excess amount of oxygen .

Molecular Structure Analysis

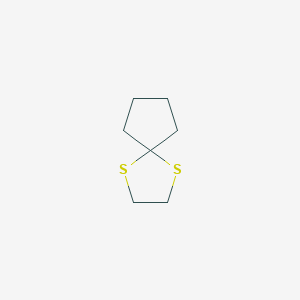

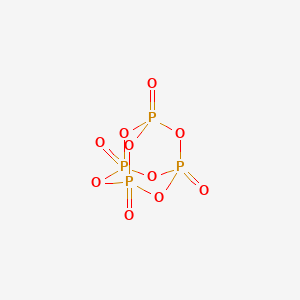

The structure of P4O10 is closely related to the corresponding anhydride of phosphorous acid, P4O6 . The structure of the P4O10 cage is reminiscent of adamantane with Td symmetry point group .

Chemical Reactions Analysis

Tetraphosphorus decaoxide reacts with water to form phosphoric acid , a major industrial acid. The reaction can be represented as follows: P4O10(s) + 6H2O(l) → 4H3PO4(aq) .

Physical And Chemical Properties Analysis

P4O10 appears as a white crystalline solid . It has a melting point of 422°C and a boiling point of 605°C . The density of P4O10 is 2300 kg/m³ . It is a powerful desiccant and dehydrating agent .

科学研究应用

振动分析和光谱学

十氧化四磷 (P4O10) 已使用各种量子化学代码对其振动特性进行了研究。分析包括红外和拉曼光谱,有助于更好地了解其振动运动和分子轨道中的电子分布 (Jensen 等人,2003 年).

固态核磁共振光谱

分析了十氧化四磷的固态 MAS-NMR 光谱,揭示了表明较高局部对称性的意外分裂。这提供了有关其几何形状和结构特性的有价值信息 (Jeschke 等人,1998 年).

聚合物改性

十氧化四磷已用于改性各种碳水化合物聚合物,影响材料中的硫和磷含量及比例。这在材料科学和化学领域有应用 (Yalpani,1992 年).

合成与催化

该化合物已用于合成多功能二硫代酯和作为各种化学反应的催化剂。这些应用在合成化学和材料科学领域具有重要意义 (Duréault 等人,2004 年)。

沸石合成

十氧化四磷在高硅沸石的合成中发挥作用,有助于研究纳米颗粒连接性和水解过程。这在材料科学中具有意义,尤其是在沸石研究领域 (Eilertsen 等人,2012 年).

医疗应用

研究表明,十氧化四磷可能在医疗领域具有应用,例如伤口愈合和抗病毒活性。其特性已被研究用于增强伤口的氧气供应并显示出对各种病毒的抗病毒作用 (Weiler-mithoff 等人,1989 年);(Dargan 和 Subak-Sharpe,1992 年)。

化学动力学和催化

已研究了在碘和亚硝酸钠存在下,十氧化四磷在醇中被氧氧化的过程。这项研究有助于了解涉及十氧化四磷的催化反应的动力学和机理 (Dorfman 等人,1996 年)。

作用机制

安全和危害

未来方向

Future research on P4O10 could focus on its reactivity and potential applications in various fields. For instance, understanding the nature of chemical bonding, stability, and reactivity of phosphorus oxides is important for their polymerization processes, technological applications as a basis in zeotypes, glasses, or semiconductors, and the formation of ozonide from phosphorus oxides .

属性

CAS 编号 |

16752-60-6 |

|---|---|

产品名称 |

Tetraphosphorus decaoxide |

分子式 |

P2O5 O10P4 |

分子量 |

283.89 g/mol |

IUPAC 名称 |

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |

InChI |

InChI=1S/O10P4/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12 |

InChI 键 |

DLYUQMMRRRQYAE-UHFFFAOYSA-N |

SMILES |

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |

规范 SMILES |

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |

密度 |

Relative density (water = 1): 2.4 |

熔点 |

340 °C |

其他 CAS 编号 |

1314-56-3 |

物理描述 |

HYGROSCOPIC WHITE CRYSTALS OR POWDER. |

溶解度 |

Solubility in water: reaction |

同义词 |

P2O5 phosphoric anhydride phosphorus pentoxide |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。